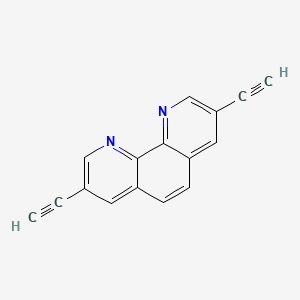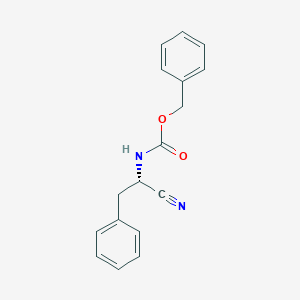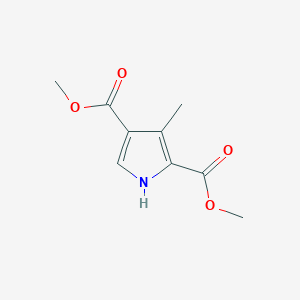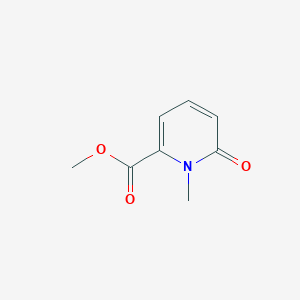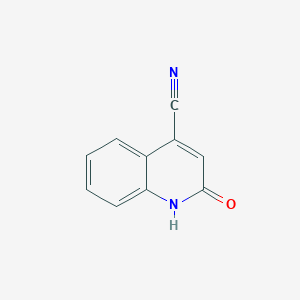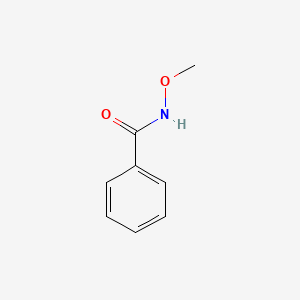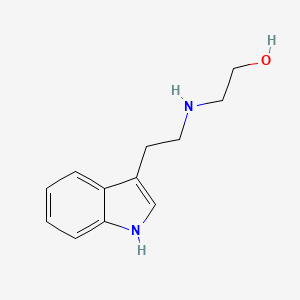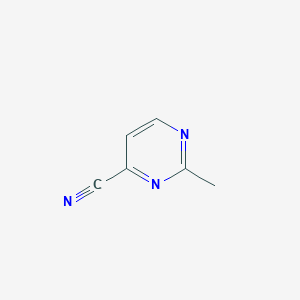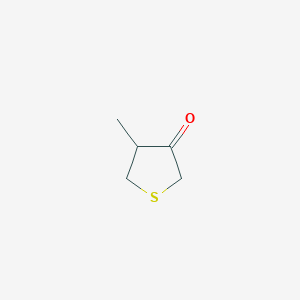![molecular formula C12H4S5 B1602061 3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene CAS No. 124796-79-8](/img/structure/B1602061.png)
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Übersicht
Beschreibung
Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene is a complex heterocyclic compound that belongs to the family of fused thiophenes. This compound is characterized by its unique structure, which consists of multiple thiophene rings fused together. It is known for its electronic properties and is widely used in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene typically involves a series of coupling reactions. One common method is the Stille coupling reaction, which involves the reaction of thiophene derivatives with organotin compounds in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods: In an industrial setting, the production of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens, alkyl halides, amines; reactions may require catalysts such as Lewis acids or bases and are conducted under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene has numerous applications in scientific research:
Medicine: Research is ongoing to investigate the therapeutic potential of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene derivatives in drug development.
Wirkmechanismus
The mechanism of action of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene is primarily related to its electronic properties. The compound’s conjugated structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include:
Charge Transport: The compound facilitates the movement of electrons or holes through its conjugated system, enhancing the performance of electronic devices.
Interaction with Receptors: In biological systems, derivatives of the compound may interact with specific receptors or enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene: This compound has a simpler structure with fewer fused rings, resulting in different electronic properties and applications.
Dithieno[3,2-b2’,3’-d]thiophene: This compound has two fused thiophene rings and is used in similar applications but may exhibit different electronic characteristics.
Thieno[3,4-b]thiophene: Another related compound with a different fusion pattern, leading to variations in its electronic and chemical properties.
The uniqueness of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene lies in its extended conjugation and multiple fused rings, which enhance its electronic properties and make it highly suitable for advanced applications in organic electronics.
Eigenschaften
IUPAC Name |
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4S5/c1-3-13-7-5(1)15-11-9(7)17-10-8-6(2-4-14-8)16-12(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYPESYVXOPFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC3=C2SC4=C3SC5=C4SC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559635 | |
| Record name | Bisthieno[2',3':4,5]thieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124796-79-8 | |
| Record name | Bisthieno[2',3':4,5]thieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





